molecular formula C15H8Cl3NO2 B14602932 7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one CAS No. 59412-10-1

7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one

Cat. No.: B14602932
CAS No.: 59412-10-1
M. Wt: 340.6 g/mol
InChI Key: YADLLAWAVIIVMU-UHFFFAOYSA-N
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Description

7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with chloro and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and 7-chloroquinoline-2-one.

    Reaction Conditions: The reaction between 2,4-dichlorophenol and 7-chloroquinoline-2-one is carried out under specific conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to achieve higher yields.

    Optimization: Reaction conditions are optimized to ensure maximum efficiency and purity of the final product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and dichlorophenoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Quinoline N-Oxide: An oxidized derivative of quinoline with potential biological activities.

Uniqueness

7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one is unique due to its specific combination of chloro and dichlorophenoxy substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

59412-10-1

Molecular Formula

C15H8Cl3NO2

Molecular Weight

340.6 g/mol

IUPAC Name

7-chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one

InChI

InChI=1S/C15H8Cl3NO2/c16-9-3-4-13(11(18)6-9)21-14-5-8-1-2-10(17)7-12(8)19-15(14)20/h1-7H,(H,19,20)

InChI Key

YADLLAWAVIIVMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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